

Refametinib disease control rate hepatocellular carcinoma

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Compound Focus: Refametinib

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Refametinib Clinical Trial Data at a Glance

The table below summarizes the disease control rates and other key efficacy outcomes for **Refametinib** from the identified clinical trial [1].

Regimen	Trial Phase & Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Refametinib monotherapy	Phase II, RAS-mutated HCC	0%	56.3%	5.8 months	1.9 months
Refametinib + Sorafenib	Phase II, RAS-mutated HCC	6.3%	43.8%	12.7 months	1.5 months

Experimental Protocol and Context

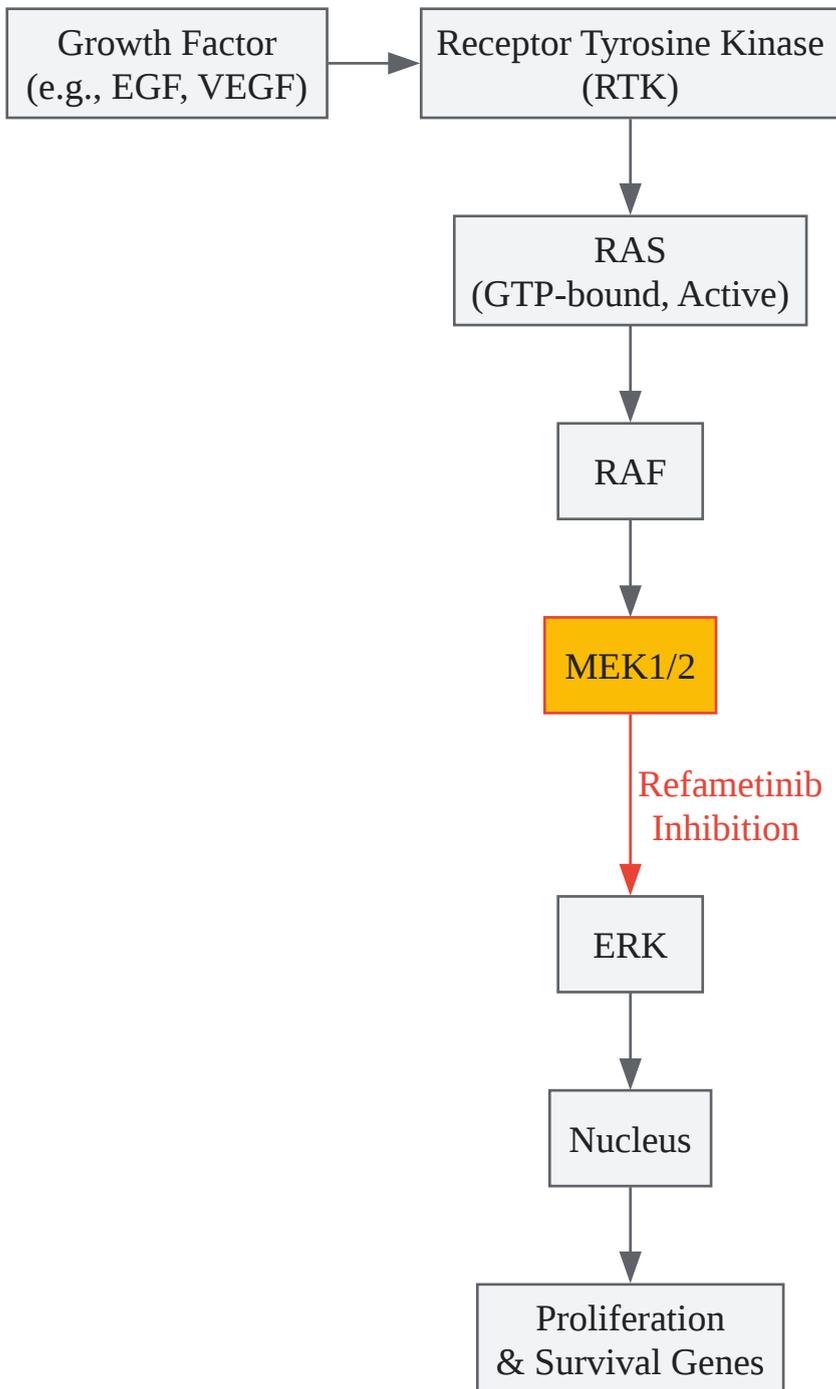
To fully interpret the data in the table, it is helpful to understand how it was generated.

- **Clinical Trial Reference:** The data originates from two parallel Phase II studies published by Abou-Alfa et al. in *Clinical Cancer Research* (2018) [1].
- **Patient Population:** The studies specifically enrolled patients with **RAS-mutated, unresectable or metastatic HCC**. This is a critical detail, as it targets a specific molecular subgroup. The RAS mutation was identified through a non-invasive liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) using Beads, Emulsion, Amplification, and Magnetics (BEAMing) technology [1].
- **Treatment Protocol:**
 - **Regimen:** Patients received either **Refametinib** 50 mg twice daily as monotherapy, or the same dose of **Refametinib** in combination with Sorafenib 400 mg twice daily [1].
 - **Primary Endpoints:** The studies evaluated efficacy based on Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and Progression-Free Survival (PFS) [1].
- **Supporting Biomarker Analysis:** Additional next-generation sequencing (NGS) of ctDNA from some patients revealed that co-mutations in **TERT** (63.0%), **TP53** (48.1%), and **CTNNB1** (β -catenin; 37.0%) were frequently present alongside RAS mutations, highlighting the complex molecular landscape of HCC [1].

Refametinib's Mechanism of Action in the MAPK Pathway

Refametinib is a selective oral inhibitor of **MEK1/2**, which are key components in the RAS/RAF/MEK/ERK signaling pathway (often called the MAPK pathway). This pathway is crucial for cell proliferation and survival and is frequently dysregulated in cancers, including HCC [2].

The following diagram illustrates the pathway and where **Refametinib** acts:



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Interpretation and Comparative Context for Researchers

When evaluating **Refametinib**'s ~50% DCR, consider it within the broader HCC treatment landscape and its status as an investigational agent.

- **Limited Efficacy as Monotherapy:** The 0% Objective Response Rate for **Refametinib** monotherapy suggests it has limited antitumor activity on its own in this population, despite stabilizing disease in some patients [1].
- **Potential for Combination Therapy:** The combination of **Refametinib** with Sorafenib resulted in a median Overall Survival of 12.7 months. The study authors noted this **may indicate a synergistic effect** worthy of further exploration, as this OS is notable for a second-line, biomarker-selected population [1].
- **Benchmarking Against Approved Therapies:** For context, established first-line regimens in advanced HCC (often used in broader, unselected populations) have demonstrated higher efficacy:
 - **Atezolizumab + Bevacizumab:** OS of 19.2 months, PFS of 6.9 months [3].
 - **Lenvatinib:** OS of 13.6 months, PFS of 7.4 months, ORR of 24.1% [3] [4].

The data suggests that while **Refametinib** can achieve disease control, its development path likely depends on identifying optimal combination partners and predictive biomarkers beyond RAS mutations alone.

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References

1. Phase II Studies with Refametinib or ... [pubmed.ncbi.nlm.nih.gov]
2. Molecular Therapies in Hepatocellular Carcinoma [pmc.ncbi.nlm.nih.gov]
3. Advances in Systemic Therapy for Hepatocellular ... [pmc.ncbi.nlm.nih.gov]
4. Targeted Therapy for Hepatocellular Carcinoma [pmc.ncbi.nlm.nih.gov]

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